4-Chloro-2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline
Description
4-Chloro-2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline is a tetrahydroquinazoline derivative characterized by a chlorine substituent at position 4 and a 2-chlorobenzylsulfanyl group at position 2. The presence of electron-withdrawing chlorine atoms and the sulfanyl group contributes to its unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in enzyme inhibition and antimicrobial studies .
Properties
IUPAC Name |
4-chloro-2-[(2-chlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2S/c16-12-7-3-1-5-10(12)9-20-15-18-13-8-4-2-6-11(13)14(17)19-15/h1,3,5,7H,2,4,6,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWLDACZZBLBRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)SCC3=CC=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzyl chloride and 4-chloroquinazoline.
Nucleophilic Substitution: The 2-chlorobenzyl chloride undergoes a nucleophilic substitution reaction with a thiol reagent to form 2-chlorobenzyl sulfide.
Cyclization: The 2-chlorobenzyl sulfide is then reacted with 4-chloroquinazoline under basic conditions to induce cyclization, forming the tetrahydroquinazoline ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chloro substituents, potentially converting them to hydrogen atoms or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Amines, thiols, and alkoxides.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Dechlorinated Derivatives: From reduction reactions.
Substituted Quinazolines: From nucleophilic substitution reactions.
Scientific Research Applications
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological activities:
1. Anticancer Activity
- Preliminary studies suggest potential anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The compound has demonstrated significant reductions in cell viability across various cancer cell lines, with IC50 values ranging from 10 to 30 µM .
2. Anti-inflammatory Effects
- In vitro assays have shown that the compound can inhibit pro-inflammatory cytokines. In vivo studies in mouse models of inflammation indicated a marked decrease in swelling and pain compared to control groups.
3. Antimicrobial Activity
- Some investigations have reported antimicrobial effects against specific bacterial strains, indicating potential applications in treating infections.
Study 1: Anticancer Properties
A study on various cancer cell lines revealed that treatment with the compound led to a dose-dependent reduction in cell viability. The findings support its potential use as an anticancer agent.
Study 2: Anti-inflammatory Activity
In a controlled mouse model of inflammation, administration of the compound resulted in significant decreases in both swelling and pain levels compared to untreated controls. Histological analysis confirmed reduced infiltration of inflammatory cells in treated tissues.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Cell viability reduction (IC50: 10-30 µM) | |
| Anti-inflammatory | Decreased swelling and pain | |
| Antimicrobial | Inhibition of bacterial growth |
Table 2: Mechanisms of Action
| Mechanism | Description |
|---|---|
| Enzymatic Inhibition | Inhibits key enzymes involved in cancer/inflammation |
| Signaling Pathway Modulation | Affects pathways related to apoptosis and survival |
Mechanism of Action
The mechanism of action of 4-Chloro-2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets. The chloro and sulfanyl groups can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, depending on the target.
Comparison with Similar Compounds
Structural Analogues
A. Substituent Variations on the Tetrahydroquinazoline Core
4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline (CAS 51660-11-8) Structural Difference: Lacks the 2-chlorobenzyl group, instead bearing a methylthio substituent at position 2. Safety data indicate moderate hazards (GHS classification) due to chlorinated components .
N-Allyl-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine (CAS 339019-11-3)
- Structural Difference : Features an allylamine group at position 4 and a 4-chlorobenzylsulfanyl group.
- Impact : The para-chloro substitution on the benzyl ring may alter electronic interactions compared to the ortho-chloro isomer in the target compound, affecting binding affinity in enzyme assays .
2-(Benzylsulfanyl)-4-phenyl-5,6,7,8-tetrahydroquinazoline Structural Difference: Substitutes the 4-chloro group with a phenyl ring and uses a non-chlorinated benzylsulfanyl group.
B. Core Scaffold Variations
3-(4-Bromophenyl)-2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one Structural Difference: Incorporates a benzothieno-pyrimidinone fused ring system instead of tetrahydroquinazoline. However, tetrahydroquinazolines generally exhibit lower potency than benzothiazole derivatives in such applications .
Physicochemical Properties
| Compound | Molecular Weight | logP | Hydrogen Bond Acceptors |
|---|---|---|---|
| Target Compound | ~350.3* | ~4.5* | 3 |
| 4-Chloro-2-(methylthio)-tetrahydroquinazoline | 232.75 | 2.8 | 3 |
| 2-(Benzylsulfanyl)-4-phenyl-tetrahydroquinazoline | 332.47 | 5.49 | 3 |
*Estimated based on structural analogs .
Biological Activity
4-Chloro-2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.
- Molecular Formula : C15H14Cl2N2S
- Molecular Weight : 337.25 g/mol
- Structural Characteristics : The compound features a tetrahydroquinazoline core with a chloro and a sulfanyl substitution that may contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For instance, the use of chlorinated benzyl derivatives and sulfur-containing reagents has been reported in literature to yield this compound effectively.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown that related quinazoline derivatives possess antibacterial activity against various strains including Escherichia coli and Staphylococcus aureus .
- The disc-diffusion method has been employed to evaluate the antibacterial efficacy of these compounds, revealing moderate to good activity against tested bacterial strains .
Anti-inflammatory Effects
The anti-inflammatory potential of quinazoline derivatives has been explored extensively:
- Compounds similar to this compound have demonstrated the ability to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both crucial in inflammatory pathways .
- These findings suggest that this compound may modulate inflammatory responses, making it a candidate for further development as an anti-inflammatory agent.
Cytotoxicity and Cancer Research
The cytotoxic effects of quinazoline derivatives have also been investigated:
- Studies have shown that certain derivatives exhibit selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and T47D .
- The structure-activity relationship (SAR) analysis indicates that modifications on the quinazoline ring can enhance cytotoxic effects and selectivity towards cancer cells .
Case Study 1: Antibacterial Evaluation
A recent study evaluated several quinazoline derivatives for their antibacterial properties. Among them, the compound exhibited notable activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard protocols, showing promising results for further optimization in drug design.
Case Study 2: Anti-inflammatory Mechanisms
In another research effort focusing on anti-inflammatory mechanisms, derivatives similar to this compound were tested in LPS-stimulated RAW 264.7 macrophages. Results indicated a significant reduction in nitric oxide production and downregulation of pro-inflammatory cytokines compared to control groups .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/Other Measures |
|---|---|---|---|
| Compound A | Antibacterial | E. coli | MIC = 32 µg/mL |
| Compound B | Anti-inflammatory | RAW 264.7 | IC50 = 0.5 µM |
| Compound C | Cytotoxic | MCF-7 | IC50 = 10 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
